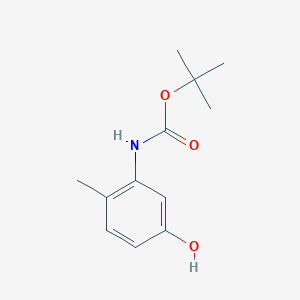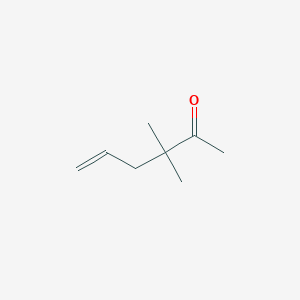
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is a heterocyclic compound that features a benzisoxazole core substituted with a bromine atom at the 5-position and a fluorophenyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzisoxazole core. This can be achieved through the cyclization of o-nitrophenyl derivatives.
Suzuki-Miyaura Coupling: The 3-position fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, base (e.g., potassium carbonate)
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
作用机制
The mechanism of action of 5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 5-bromo-3-(4-chlorophenyl)-2,1-Benzisoxazole
- 5-bromo-3-(4-methylphenyl)-2,1-Benzisoxazole
- 5-bromo-3-(4-nitrophenyl)-2,1-Benzisoxazole
Uniqueness
5-bromo-3-(4-fluorophenyl)-2,1-Benzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
属性
分子式 |
C13H7BrFNO |
|---|---|
分子量 |
292.10 g/mol |
IUPAC 名称 |
5-bromo-3-(4-fluorophenyl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H7BrFNO/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H |
InChI 键 |
MVLJFQPOMZIDKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)
![4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine](/img/structure/B8740156.png)
![10-Bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylic acid](/img/structure/B8740164.png)





![4-[(cyclohexylamino)methyl]Benzonitrile](/img/structure/B8740217.png)

![5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8740228.png)
